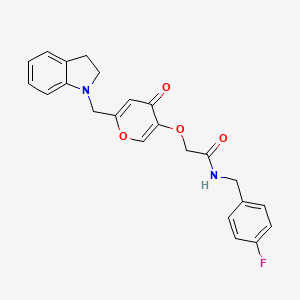

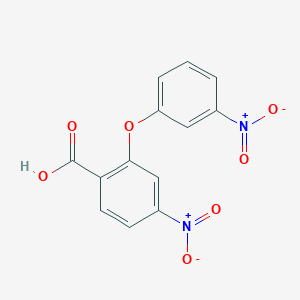

![molecular formula C23H21N3O3 B2730867 N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide CAS No. 1797961-42-2](/img/structure/B2730867.png)

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycles . The structure is recognized for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Wissenschaftliche Forschungsanwendungen

Versatile Architecture for Stable N-heterocyclic Carbenes

Imidazo[1,2-a]pyridine derivatives serve as a foundational structure for creating new types of stable N-heterocyclic carbenes. These carbenes are essential in catalysis, offering a platform for synthesizing and characterizing various compounds, including mono- and biscarbenes derived from imidazo[1,2-a]pyridin-3-ylidenes. Such developments indicate the scaffold's versatility in producing innovative catalytic systems with potential applications in organic synthesis and industrial processes (Alcarazo et al., 2005).

Radiolabelled Ligands for Receptor Imaging

The compound's analogs have been explored for creating radiolabelled ligands, such as [11C]L-159,884, targeting specific receptors like the angiotensin II AT1 receptor. This application is crucial in medical imaging, particularly in positron emission tomography (PET), where these ligands can help visualize and quantify receptor sites in vivo, aiding in disease diagnosis and drug development (Hamill et al., 1996).

Exploration of Pharmacological Properties

Research into imidazo[1,2-a]pyridines has significantly advanced our understanding of their pharmacological attributes. Studies categorize these derivatives based on their roles as enzyme inhibitors, receptor ligands, and anti-infectious agents, highlighting their wide-ranging therapeutic potentials. This exploration not only broadens the application of these compounds in medicinal chemistry but also opens avenues for developing novel therapeutic agents with specific biological targets (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Biological Activity

The synthesis of imidazo[1,2-a]pyridines substituted at various positions has been a focal point of research due to their potential as antiulcer agents among other biological activities. These synthetic pathways and the biological evaluation of the compounds underscore the scaffold's utility in designing drugs with specific actions, such as cytoprotective properties in the context of gastrointestinal ulcers (Starrett et al., 1989).

Wirkmechanismus

Zukünftige Richtungen

The future directions of research on imidazo[1,2-a]pyridines could involve developing more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their applications in medicinal chemistry and material science could be beneficial .

Eigenschaften

IUPAC Name |

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c1-28-20-12-8-11-19(22(20)29-2)23(27)26(17-9-4-3-5-10-17)16-18-15-24-21-13-6-7-14-25(18)21/h3-15H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVRLPCNDJQNJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

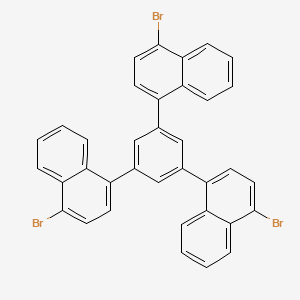

![5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole](/img/structure/B2730785.png)

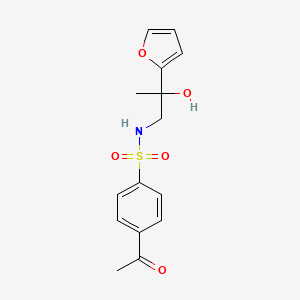

![ethyl 3-carbamoyl-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730787.png)

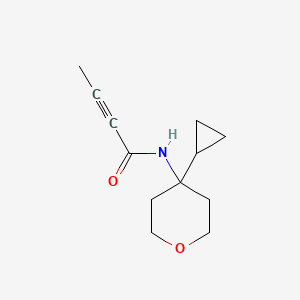

![(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2730791.png)

![5-Bromooxazolo[4,5-b]pyridine](/img/structure/B2730792.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2730793.png)

![2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol](/img/structure/B2730794.png)

![4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine](/img/structure/B2730797.png)

![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)

![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)